molecular formula C18H38O6 B12577783 3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) CAS No. 208828-06-2

3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)

Cat. No.: B12577783
CAS No.: 208828-06-2
M. Wt: 350.5 g/mol
InChI Key: JFWVRYGTNZCFAQ-UHFFFAOYSA-N
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Description

3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) is a chemical compound characterized by its unique structure, which includes a dodecane backbone with two oxy groups and two propane-1,2-diol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) typically involves the reaction of dodecanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with propane-1,2-diol to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The oxy groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.

    Biology: It can be employed in the study of biochemical pathways and as a reagent in enzymatic reactions.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) exerts its effects depends on its specific application. In biochemical pathways, the compound may interact with enzymes or receptors, modulating their activity. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[Butane-1,4-diylbis(oxy)]di(propane-1,2-diol)
  • 3,3’-[Hexane-1,6-diylbis(oxy)]di(propane-1,2-diol)
  • 3,3’-[Octane-1,8-diylbis(oxy)]di(propane-1,2-diol)

Uniqueness

3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) is unique due to its longer dodecane backbone, which imparts distinct physical and chemical properties. This longer chain length can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where shorter-chain analogs may not be effective.

Properties

CAS No.

208828-06-2

Molecular Formula

C18H38O6

Molecular Weight

350.5 g/mol

IUPAC Name

3-[12-(2,3-dihydroxypropoxy)dodecoxy]propane-1,2-diol

InChI

InChI=1S/C18H38O6/c19-13-17(21)15-23-11-9-7-5-3-1-2-4-6-8-10-12-24-16-18(22)14-20/h17-22H,1-16H2

InChI Key

JFWVRYGTNZCFAQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCOCC(CO)O)CCCCCOCC(CO)O

Origin of Product

United States

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